molecular formula C19H22ClN3O3 B2537866 N-[(4-chlorophenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1903391-40-1

N-[(4-chlorophenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2537866
CAS No.: 1903391-40-1
M. Wt: 375.85
InChI Key: JKBXQTKHNLZIQZ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C19H22ClN3O3 and its molecular weight is 375.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of enantiomerically pure bicyclic pyrrolidine derivatives has been investigated for their use as efficient chiral auxiliaries in asymmetric syntheses, demonstrating the importance of such compounds in enhancing the selectivity of chemical reactions (Martens & Lübben, 1991).
  • Studies have detailed the synthesis of conformationally rigid analogues of 2-aminoadipic acid, featuring the 8-azabicyclo[3.2.1]octane skeleton, highlighting the role of such structures in probing the bioactive conformations of amino acids (Kubyshkin et al., 2009).

Crystal Structure Analysis

  • Research has been conducted on the crystal structure characterization of compounds with the 8-azabicyclo[3.2.1]octane framework, which aids in understanding the three-dimensional arrangement and potential intermolecular interactions critical for designing molecules with desired properties (Guo et al., 2015).

Pharmacological Potential

  • The structural and conformational study of esters derived from azabicyclo[3.2.1]octane and their pharmacological evaluation have shown that these compounds possess various biological activities, providing insights into their potential therapeutic applications (Izquierdo et al., 1991).

Reactivity and Chemical Transformations

  • Investigations into the reactivity of azabicyclic compounds with bases have unveiled novel reaction pathways, contributing to the synthetic versatility of these frameworks and their derivatives in organic synthesis (Ershov et al., 2001).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c20-13-3-1-12(2-4-13)11-21-19(26)22-14-5-6-15(22)10-16(9-14)23-17(24)7-8-18(23)25/h1-4,14-16H,5-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBXQTKHNLZIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCC3=CC=C(C=C3)Cl)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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